2-Amino-6-chloro-3-phenylquinoline hydrochloride
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Overview
Description
2-Amino-6-chloro-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H11ClN2•HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-3-phenylquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline-3-carbaldehyde with aniline derivatives in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Scientific Research Applications
2-Amino-6-chloro-3-phenylquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Medicine: Studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride
- 2-Amino-6-bromo-3-phenylquinoline hydrochloride
- 2-Amino-7-methoxy-3-methylquinoline hydrochloride
Uniqueness
2-Amino-6-chloro-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its chlorine and amino groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1172901-46-0 |
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Molecular Formula |
C15H12Cl2N2 |
Molecular Weight |
291.2 g/mol |
IUPAC Name |
6-chloro-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H11ClN2.ClH/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10;/h1-9H,(H2,17,18);1H |
InChI Key |
CHXMJNJJVNUEGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)Cl)N.Cl |
Origin of Product |
United States |
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